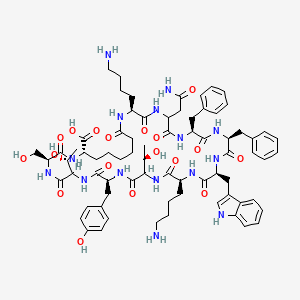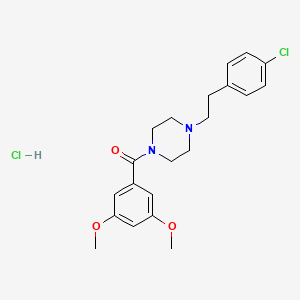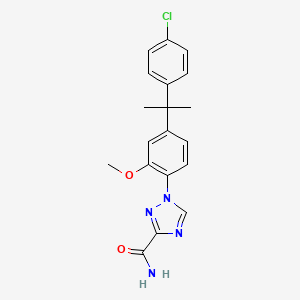![molecular formula C14H13N3O2S B1668553 (3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile CAS No. 55393-37-8](/img/structure/B1668553.png)
(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile
Übersicht
Beschreibung
CH 102, an isoquinoline derivative, inhibits platelet aggregation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- Synthesis and Labeling: The compound has been synthesized in various forms, including labeling with carbon-14 for potential use in drug development and pharmacokinetics studies (Koltai et al., 1981).
- Crystal Structure Analysis: Studies have focused on the crystal structure and oxidation properties of similar thiazoloisoquinolinone compounds, providing insights into their stereochemistry and potential reactivity (Rozwadowska et al., 2002).
Chemical Reactivity and Derivatives
- Reactivity with Nitrogen Nucleophiles: Research includes the exploration of reactions with nitrogen nucleophiles, leading to the creation of fused isoquinoline systems and other novel derivatives (Deady & Devine, 2004).
- Formation of Heterocyclic Compounds: The compound has been used in the synthesis of tetra- and penta-heterocyclic compounds incorporated with the isoquinoline moiety, expanding the range of potential chemical applications (Abdallah et al., 2009).
Potential Pharmaceutical Applications
- Antitumor Activity Evaluation: Some derivatives have been evaluated for their antitumor activities, indicating potential applications in cancer research and drug development (Hassaneen et al., 2013).
- Diverse Pharmaceutical Syntheses: The compound is involved in the synthesis of new derivatives of heterocyclic compounds containing various moieties, which may have implications in pharmaceutical chemistry (Hassaneen et al., 2012).
Eigenschaften
CAS-Nummer |
55393-37-8 |
|---|---|
Produktname |
(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile |
Molekularformel |
C14H13N3O2S |
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
3-imino-8,9-dimethoxy-5,6-dihydro-[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H13N3O2S/c1-18-10-5-8-3-4-17-13(9(8)6-11(10)19-2)12(7-15)20-14(17)16/h5-6,16H,3-4H2,1-2H3 |
InChI-Schlüssel |
NKOJJXLZHFCSHK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CH 102; CH102; CH-102; Chinoin 102; Chinoin-102. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

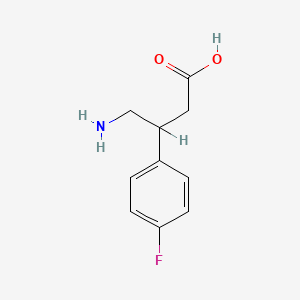
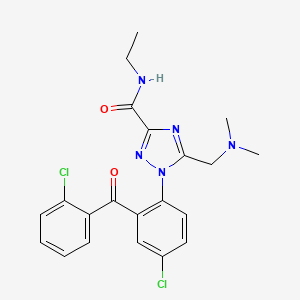
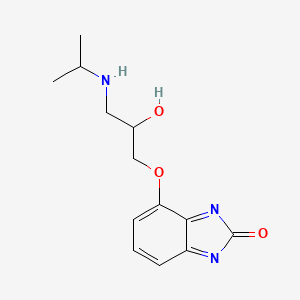
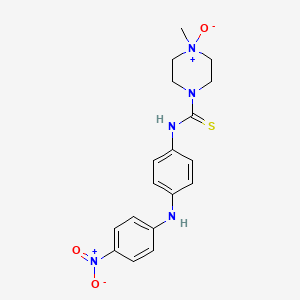
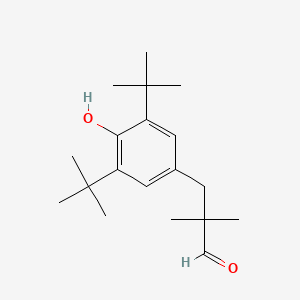
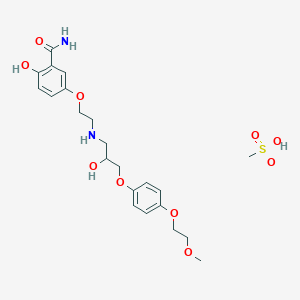
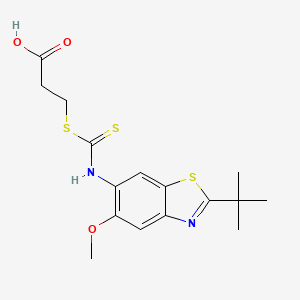
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)
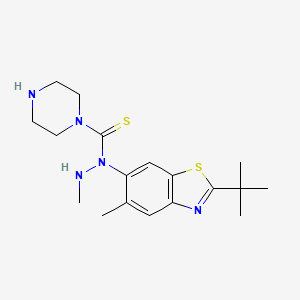
![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)
